D-Azaserine - 76749-44-5

D-Azaserine

Catalog Number: EVT-13535779
CAS Number: 76749-44-5
Molecular Formula: C5H7N3O4
Molecular Weight: 173.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

D-Azaserine is produced by certain species of bacteria, particularly Streptomyces fragilis, which are known to synthesize various bioactive natural products. It is classified as an antimetabolite due to its ability to interfere with normal metabolic pathways, specifically those involving purine and pyrimidine synthesis . The International Union of Pure and Applied Chemistry (IUPAC) name for D-Azaserine is O-Diazoacetyl-L-serine, and it has a molecular formula of C5_5H7_7N3_3O4_4 .

Synthesis Analysis

Methods and Technical Details

The biosynthetic pathway of D-Azaserine involves several enzymatic steps. Recent studies have elucidated this pathway using bioinformatics and genetic analysis of the Streptomyces fragilis genome. The key steps in the synthesis include:

  1. Synthesis of Hydrazinoacetic Acid: This precursor is synthesized from various substrates through the action of specific enzymes.
  2. Formation of the Diazo Group: The diazo group in D-Azaserine is formed via a stepwise oxidation process involving nonribosomal peptide synthetases.
  3. Enzymatic Reactions: Enzymes such as AzsD and AzsO play critical roles in transferring moieties and catalyzing the formation of the α-diazoester structure .
Molecular Structure Analysis

Structure and Data

D-Azaserine features a unique molecular structure characterized by its diazo group (–N=N–) attached to an acetyl group linked to serine. The structural representation can be summarized as follows:

  • Molecular Formula: C5_5H7_7N3_3O4_4
  • Molar Mass: 173.13 g/mol
  • Key Functional Groups: Diazo group, hydroxyl group from serine, and carbonyl from the acetyl moiety.

The compound's three-dimensional structure can be visualized using molecular modeling software, which can illustrate its interactions at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

D-Azaserine participates in various chemical reactions primarily due to its ability to mimic glutamine. Its main reactions include:

  1. Inhibition of Enzymatic Activity: D-Azaserine competitively inhibits glutamine amidotransferase, affecting nucleotide synthesis pathways.
  2. Metabolic Pathway Interference: It alters the levels of metabolites involved in de novo purine and pyrimidine synthesis, leading to decreased production of essential nucleotides like AMP and GMP .
  3. Potential Anticancer Activity: By inhibiting key metabolic pathways in cancer cells, D-Azaserine shows promise as an anticancer agent.

These reactions underscore its role as an antimetabolite in cancer treatment strategies.

Mechanism of Action

Process and Data

D-Azaserine's mechanism of action involves several key processes:

  • Inhibition of Glutamine Metabolism: By mimicking glutamine, D-Azaserine binds to enzymes that typically utilize glutamine as a substrate, thereby inhibiting their activity.
  • Impact on Nucleotide Synthesis: The compound significantly reduces the synthesis of purines and pyrimidines by inhibiting critical enzymes involved in these pathways .
  • Cellular Effects: Research indicates that D-Azaserine can alter cellular proliferation rates by affecting nucleotide availability, which is crucial for DNA replication and repair processes .

This multifaceted mechanism highlights its potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in water at concentrations up to 50 mg/mL.
  • Melting Point: Ranges from 146 °C to 162 °C.
  • Vapor Pressure: Approximately 1.53×10101.53\times 10^{-10} mmHg at 25 °C.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of diazo compounds, including potential for decomposition under certain conditions.
  • Stability: Generally stable under standard laboratory conditions but decomposes before melting .

These properties are critical for understanding how D-Azaserine behaves in biological systems and during storage.

Applications

Scientific Uses

D-Azaserine has several significant applications in scientific research:

  • Cancer Research: Its ability to inhibit nucleotide synthesis makes it valuable for studying cancer cell metabolism and developing new cancer therapies.
  • Metabolic Studies: Researchers utilize D-Azaserine to investigate metabolic pathways involving glutamine and nucleotide synthesis.
  • Antibiotic Development: Due to its antibiotic properties, there is ongoing research into its potential use against bacterial infections .
Biosynthetic Pathways and Enzymatic Assembly Mechanisms

Genomic Organization of Azaserine Biosynthetic Gene Clusters

The aza biosynthetic gene cluster (BGC) responsible for azaserine production was first identified in Glycomyces harbinensis ATCC 43155 through comparative genomics and CRISPR/Cas9-assisted cloning. This ~25 kb cluster contains 19 open reading frames conserved in known azaserine producers like Streptomyces fragilis NRRL 2424. AntiSMASH analysis confirmed it as the only conserved BGC between these phylogenetically distinct actinomycetes. Key enzymatic components include:

  • AzaA/B: Homologs of pyridoxal phosphate-dependent enzymes initiating N–N bond formation
  • AzaF: Predicted hydrolase processing the diazo precursor
  • AzaH: Adenylation domain for serine activation
  • AzaY: Oxidase implicated in the final diazotization step

Table 1: Core Enzymes in the Azaserine Biosynthetic Gene Cluster

GenePredicted FunctionHomologyRole in Pathway
azaAPLP-dependent aminotransferaseTriacsin biosynthesisLysine decarboxylation
azaBHydrazine synthases56-p1 clusterHydrazonoacetic acid (HYAA) synthesis
azaFCarrier protein hydrolaseNon-ribosomal peptide synthesisHYAA release
azaHAdenylation domainNRPS systemsSerine activation
azaYFlavin-dependent oxidaseUnknownHydrazone → diazo oxidation

The cluster’s architecture reveals a bimodal organization: Genes azaABCEFG mediate early hydrazonoacetic acid (HYAA) formation, while azaHMOQY handle serine coupling and diazo formation. This genetic arrangement supports a convergent biosynthetic strategy distinct from other diazo-forming pathways like those in cremeomycin or alazopeptin biosynthesis [1] [5].

Role of Hydrazonoacetic Acid (HYAA) in Diazoester Formation

Central to azaserine biosynthesis is the hydrazonoacetyl intermediate, generated through the action of AzaA and AzaB on L-lysine and glycine precursors. Biochemical reconstitution studies demonstrate that AzaA decarboxylates L-lysine to cadaverine, while AzaB catalyzes an ATP-dependent condensation with glycine to form a hydrazine moiety. This pathway parallels triacsin biosynthesis but diverges at the oxidation stage.

The critical 2-electron oxidation converting the hydrazonoacetyl group to the α-diazoester involves AzaY, a flavin monooxygenase homolog. Isotope experiments confirm HYAA undergoes stereospecific dehydrogenation during esterification with L-serine. This contrasts with characterized diazo biosyntheses (e.g., kinamycin or cremeomycin) that utilize nitrite-dependent diazotization of aromatic amines. The proposed mechanism involves:

  • Adenylation of L-serine by AzaH
  • Transfer to carrier protein AzaM
  • Condensation with HYAA by AzaO/Q
  • AzaY-catalyzed oxidation to diazoester

Table 2: Biochemical Steps in Diazoester Formation from HYAA

StepReactionEnzyme(s)Chemical Transformation
1Amino acid activationAzaHL-Serine + ATP → Aminoacyl-AMP
2Carrier loadingAzaMAminoacyl-AMP + PCP → PCP-Ser
3CondensationAzaO/QPCP-Ser + HYAA → Hydrazonoacetyl-serine
4DiazotizationAzaYHydrazonoacetyl → diazoester oxidation

This oxidative logic represents a previously unknown biological strategy for diazo biosynthesis, expanding the enzymatic toolkit for N–N bond formation [1] [2] [5].

Evolutionary Conservation of aza Gene Clusters Across Microbial Taxa

Bioinformatic analysis using the EFI Genome Neighborhood Tool revealed 46 homologous aza clusters across diverse bacterial lineages, including:

  • Actinomycetes (Streptomyces ochraceiscleroticus DSM 43155)
  • Proteobacteria (Burkholderia spp.)
  • Firmicutes (Paenibacillus spp.)

Phylogenetic distribution suggests horizontal gene transfer events facilitated dissemination of this biosynthetic capability. LC-MS validation confirmed azaserine production in S. ochraceiscleroticus and S. olivoverticillatus DSM 40250, indicating functional conservation. Notably, these clusters lack homologs of the ANS pathway (L-aspartate → nitro-succinate → nitrite) essential for other diazo natural products, confirming their biosynthetic independence.

Conserved synteny analysis identified a 9-gene core (azaABCEFGMOQ) present in all producers, with azaY (oxidase) showing 78–92% amino acid identity across taxa. This conservation underscores the non-redundant role of these enzymes in α-diazoester assembly [1] [5].

Heterologous Expression Systems for Pathway Validation

The aza cluster’s function was confirmed through heterologous expression in three Streptomyces hosts:

  • S. albus J1074
  • S. coelicolor M1152
  • S. lividans TK64

The cluster was cloned into the dual-inducible vector pDualP via Gibson assembly, with induction using ε-caprolactam and oxytetracycline. Azaserine production was monitored by LC-MS, revealing:

  • S. coelicolor showed highest titers (18.7 ± 2.3 mg/L) in R5A medium
  • Production peaked at 72 hours post-induction
  • All hosts showed negligible background production without the cluster

Table 3: Heterologous Azaserine Production in Streptomyces Hosts

Host StrainExpression VectorMax Titer (mg/L)Optimal Medium
S. coelicolor M1152aza-pDualP18.7 ± 2.3R5A
S. albus J1074aza-pDualP9.1 ± 1.4TSB
S. lividans TK64aza-pDualP5.8 ± 0.9ISP-4

This platform enables scalable production of azaserine and serves as a chassis for engineering novel carbene-transfer reactions, as demonstrated by intracellular cyclopropanation using azaserine-derived carbenes [1] [7].

Isotopic Tracer Studies in Precursor Incorporation

Feeding studies elucidated azaserine’s biosynthetic origins:

  • ε-15N-L-lysine: Incorporated specifically into the diazonium nitrogen (δ = 350 ppm by 15N NMR), confirming lysine as the hydrazine nitrogen donor
  • 13C2,15N-glycine: Scrambling observed due to glycine cleavage system activity
  • U-13C-serine: Enrichment in the serine moiety without label scrambling

To circumvent metabolic interference, stationary-phase feeding in S. coelicolor aza-pDualP yielded conclusive data. HYAA was trapped as a shunt metabolite when the oxidase AzaY was inhibited, validating it as the pathway intermediate. These results support a revised pathway where:

  • L-Lysine ε-NH2 is incorporated into HYAA’s hydrazone
  • Glycine contributes the carbonyl carbon
  • Intact L-serine is esterified to the HYAA carboxylate

Table 4: Isotopic Tracer Incorporation Results

Labeled PrecursorIncorporation SiteMethodKey Finding
ε-15N-L-lysineDiazo Nβ15N NMRLysine ε-N → diazo group
1-13C-glycineC1 of diazoacetate13C NMRGlycine → carbonyl carbon
U-13C-serineSerine backboneLC-MS/MSIntact serine incorporation
18O2Ester carbonylHRMSMolecular oxygen incorporated

The oxygen source for esterification was identified as molecular O2 via 18O2 labeling, consistent with AzaY’s predicted oxidase function [1] [2] [5].

Properties

CAS Number

76749-44-5

Product Name

D-Azaserine

IUPAC Name

2-amino-3-(2-diazoacetyl)oxypropanoic acid

Molecular Formula

C5H7N3O4

Molecular Weight

173.13 g/mol

InChI

InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)

InChI Key

MZZGOOYMKKIOOX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)OC(=O)C=[N+]=[N-]

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